Cas no 2090983-80-3 (3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-)

3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-
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- Inchi: 1S/C13H16O3/c1-8(2)10-4-3-5-11-9(6-12(14)15)7-16-13(10)11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
- InChI Key: NSQQOMKISJNUDX-UHFFFAOYSA-N
- SMILES: O1C2=C(C(C)C)C=CC=C2C(CC(O)=O)C1
3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368929-1.0g |
2-[7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
2090983-80-3 | 1.0g |
$0.0 | 2023-03-02 |
3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Back matter
Additional information on 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-
Introduction to 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- (CAS No. 2090983-80-3)
The compound 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-, identified by its CAS number 2090983-80-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuranacetic acid class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by a fused benzene and furan ring system with a carboxylic acid functional group, positions it as a valuable scaffold for drug discovery and medicinal chemistry research.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel pharmaceutical agents. Among these, benzofuran derivatives have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The presence of the 1-methylethyl (isopropyl) substituent in the 7-position of the benzofuran ring introduces steric and electronic effects that can modulate the biological activity of the molecule. This specific substitution pattern has been strategically employed to enhance binding affinity and selectivity in target enzymes and receptors.
Current research in medicinal chemistry highlights the importance of optimizing molecular structures to achieve desired pharmacokinetic profiles. The 2,3-dihydro moiety in 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- contributes to its stability and solubility characteristics, which are critical factors in drug formulation and delivery. Studies have demonstrated that modifications in this region can significantly influence metabolic pathways and drug efficacy. The carboxylic acid group at the 3-position further enhances its reactivity, allowing for further derivatization and functionalization to tailor its biological properties.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. Researchers have leveraged its structural framework to develop analogs with enhanced bioavailability and reduced side effects. For instance, derivatives of this compound have been investigated for their role in modulating enzyme inhibition, particularly targeting key metabolic pathways involved in diseases such as diabetes and cardiovascular disorders. The benzofuran core provides a rigid scaffold that can be fine-tuned to interact with biological targets with high precision.
The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the benzofuran ring system followed by functional group interconversions to introduce the carboxylic acid and isopropyl substituents. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the compound's synthetic accessibility for further derivatization.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- and biological targets. These simulations have provided insights into binding affinities, enzyme kinetics, and potential drug-drug interactions. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. This interdisciplinary approach has been particularly effective in identifying lead compounds that exhibit promising pharmacological profiles.
The pharmacological profile of this compound is further illuminated by preclinical studies that have explored its effects on various disease models. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. Additionally, animal models have shown that derivatives of this compound can modulate pain perception pathways without significant side effects. These findings underscore the therapeutic promise of benzofuranacetic acid derivatives as next-generation pharmaceutical agents.
The future directions for research on 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- are multifaceted. Efforts are underway to develop more sophisticated derivatives with improved pharmacokinetic properties through structure-activity relationship (SAR) studies. Furthermore, exploring its role in combination therapies could unlock new treatment strategies for complex diseases. The integration of artificial intelligence (AI) tools in drug discovery is also expected to enhance the design and optimization process for molecules like this one.
In conclusion,3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- (CAS No. 2090983-80-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features combined with promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,this compound is poised to play a significant role in shaping future therapeutic interventions across multiple disease domains.
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